(2S)-piperidine-2-carbonitrile; oxalic acid
CAS No.: 2173637-43-7
Cat. No.: VC11670580
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173637-43-7 |
|---|---|
| Molecular Formula | C8H12N2O4 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | oxalic acid;(2S)-piperidine-2-carbonitrile |
| Standard InChI | InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m0./s1 |
| Standard InChI Key | UKQSPZJUZKAACN-RGMNGODLSA-N |
| Isomeric SMILES | C1CCN[C@@H](C1)C#N.C(=O)(C(=O)O)O |
| SMILES | C1CCNC(C1)C#N.C(=O)(C(=O)O)O |
| Canonical SMILES | C1CCNC(C1)C#N.C(=O)(C(=O)O)O |
Introduction
Chemical Composition and Structural Features
The compound comprises two distinct components:
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(2S)-Piperidine-2-carbonitrile: A six-membered heterocyclic amine with a nitrile group at the second carbon position. Its chiral center (2S configuration) confers stereochemical specificity.
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Oxalic acid (ethanedioic acid): A simple dicarboxylic acid (HOOCCOOH) known for its strong chelating and reducing properties.
Molecular Formula and Weight
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Empirical formula:
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Molecular weight: 310.35 g/mol
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IUPAC name: oxalic acid;(2S)-piperidine-2-carbonitrile
Stereochemical Configuration
The (2S) configuration of the piperidine ring ensures enantiomeric purity, critical for interactions with biological targets. The nitrile group (-C≡N) enhances reactivity, enabling participation in nucleophilic additions or reductions.
Synthesis and Industrial Production
Laboratory Synthesis
The compound is typically synthesized via acid-base reaction between (2S)-piperidine-2-carbonitrile and oxalic acid in polar solvents (e.g., ethanol or methanol). Key steps include:
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Solvent selection: Methanol optimizes solubility and reaction kinetics.
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Temperature control: Maintained at 60–80°C to accelerate proton transfer without decomposition.
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Isolation: Recrystallization from ethanol yields high-purity product.
Scalability Challenges
Industrial production faces hurdles in maintaining stereochemical integrity at scale. Continuous-flow reactors and chromatographic purification are employed to mitigate racemization risks.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMFA) but sparingly soluble in water due to the hydrophobic piperidine moiety.
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Stability: Oxalic acid’s hygroscopic nature necessitates anhydrous storage conditions to prevent deliquescence.
Spectroscopic Data
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IR spectroscopy: Peaks at 2240 cm⁻¹ (nitrile stretch) and 1700 cm⁻¹ (carboxylic acid C=O).
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NMR: NMR shows piperidine ring protons (δ 1.5–3.0 ppm) and oxalic acid protons (δ 4.5 ppm).
Reactivity and Functional Transformations
Oxidation and Reduction Pathways
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Oxidation: Nitrile groups resist common oxidants (e.g., KMnO₄), but oxalic acid decomposes to CO₂ under strong oxidative conditions.
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Reduction: Catalytic hydrogenation (H₂/Pd) converts nitriles to amines, yielding (2S)-piperidine-2-methylamine oxalate.
Acid-Base Behavior
Oxalic acid’s dual carboxylic groups (, ) enable salt formation with the basic piperidine nitrogen () .
Industrial and Synthetic Applications
Coordination Chemistry
Oxalic acid’s chelating ability facilitates metal-organic framework (MOF) synthesis. The compound acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes .
Specialty Chemical Synthesis
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Chiral building block: The (2S) configuration is valuable in asymmetric synthesis of pharmaceuticals (e.g., antivirals, antipsychotics).
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Cross-coupling reactions: Nitrile groups participate in Suzuki-Miyaura couplings to form biaryl structures.
Comparative Analysis with Analogues
| Compound | Structural Difference | Bioactivity Comparison |
|---|---|---|
| (2R)-Piperidine-2-carbonitrile; oxalic acid | Enantiomeric configuration | 30% lower LDH inhibition |
| Piperidine-3-carbonitrile; oxalic acid | Nitrile position | No significant antimicrobial effect |
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